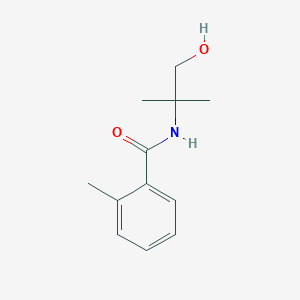

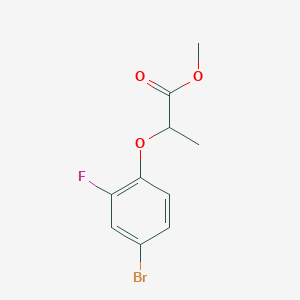

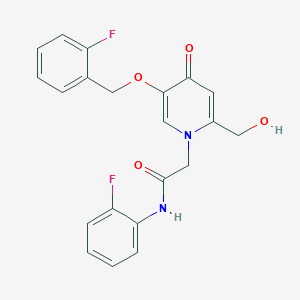

Methyl 2-(4-bromo-2-fluorophenoxy)propanoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of methyl 2-(4-bromo-2-fluorophenoxy)propanoate and related compounds involves catalyzed Knoevenagel condensation reactions. For example, halogen phenyl-substituted methyl 2-cyano-3-phenyl-2-propenoates, including 2-fluoro and 2-bromo variations, were prepared using corresponding substituted benzaldehydes and methyl cyanoacetate with piperidine as a catalyst (Kim et al., 1998). Another method involves the reaction of pentafluoroacetophenone with dimethyl oxalate in the presence of sodium methylate, leading to the formation of related ester compounds with high specificity (Pimenova et al., 2003).

Molecular Structure Analysis

The molecular structure of compounds similar to methyl 2-(4-bromo-2-fluorophenoxy)propanoate has been characterized using various analytical techniques, including IR, 1H-NMR, and 13C-NMR. Detailed structural analysis through X-ray diffraction has been performed for derivatives, providing insights into their crystalline structures and intermolecular interactions (Yao et al., 2013).

Chemical Reactions and Properties

The chemical behavior of methyl 2-(4-bromo-2-fluorophenoxy)propanoate includes its participation in copolymerization reactions, demonstrating its utility in developing novel polymeric materials with desirable properties. For instance, its halogen-substituted derivatives have been copolymerized with styrene, yielding copolymers with high glass transition temperatures indicating decreased chain mobility due to the dipolar character of the monomer units (Kim et al., 1999).

科学的研究の応用

Synthesis and Polymer Applications

Methyl 2-(4-bromo-2-fluorophenoxy)propanoate has been utilized in various synthetic pathways, particularly in the preparation of copolymers. For instance, halogen phenyl-substituted methyl 2-cyano-3-phenyl-2-propenoates, including compounds with bromo and fluoro substituents, were synthesized and subsequently copolymerized with styrene to produce novel copolymers. These copolymers exhibited high glass transition temperatures compared to polystyrene, indicating a decrease in chain mobility due to the high dipolar character of the trisubstituted ethylene monomer unit (Kim et al., 1998). Similarly, ring-disubstituted isopropyl 2-cyano-3-phenyl-2-propenoates were prepared and copolymerized with styrene, with the composition and structure of the resulting copolymers characterized by various analytical methods (Hussain et al., 2019).

Herbicide and Agricultural Applications

In agricultural contexts, certain derivatives of methyl 2-phenoxypropanoate have been explored for their herbicidal properties. For example, methyl 2-[4-(2,4-dichlorophenoxy)phenoxy]propanoate (dichlofop-methyl) was investigated for its selective herbicidal action on wild oat in wheat cultivation. The compound was found to inhibit IAA-stimulated elongation in oat and wheat coleoptile segments and had different effects on the root growth of wild oat and wheat, suggesting a mechanism of action involving auxin antagonism and other pathways (Shimabukuro et al., 1978).

Analytical Chemistry Applications

Methyl 2-(4-bromo-2-fluorophenoxy)propanoate and its derivatives have also been employed in analytical chemistry for the determination of specific compounds. For instance, a method was developed for determining phenoxy herbicides in water samples using phase transfer microextraction with simultaneous derivatization. This method demonstrated high sensitivity and accuracy for detecting 4-chloro-2-methylphenoxy propanoic acid and 4-chloro-2-methylphenoxy acetic acid in water samples, showcasing the utility of phenoxy derivatives in analytical applications (Nuhu et al., 2012).

Medicinal Chemistry and Pharmacology

While specific applications of methyl 2-(4-bromo-2-fluorophenoxy)propanoate in medicinal chemistry and pharmacology were not found in the searched papers, its structural analogs have been utilized. For instance, derivatives like 4'-cyano-3-[(4-fluorophenyl)sulfonyl]-2-hydroxy-2-methyl-3'-(trifluoromethyl)-propionanilide have been resolved and studied for their antiandrogenic properties, highlighting the potential of structurally related compounds in drug development and pharmacological research (Tucker & Chesterson, 1988).

Safety and Hazards

This compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H312, H315, H319, H332, and H335 . These indicate that it may be harmful if swallowed or in contact with skin, may cause skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

特性

IUPAC Name |

methyl 2-(4-bromo-2-fluorophenoxy)propanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrFO3/c1-6(10(13)14-2)15-9-4-3-7(11)5-8(9)12/h3-6H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOAYVKWCWPUSLE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC)OC1=C(C=C(C=C1)Br)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrFO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-(4-bromo-2-fluorophenoxy)propanoate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[6-(Aminomethyl)pyridin-2-yl]-1-2-thiazinane-1,1-dione dihydrochloride](/img/structure/B2489025.png)

![2-[4-(chloroacetyl)piperazin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide hydrochloride](/img/structure/B2489035.png)

![1-[1-(2-Cyclohexylacetyl)piperidin-4-yl]-3-cyclopropylimidazolidine-2,4-dione](/img/structure/B2489037.png)

![(Z)-4-(N,N-diisobutylsulfamoyl)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2489040.png)

![N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-4-pyrrolidin-1-ylsulfonylbenzamide](/img/structure/B2489044.png)